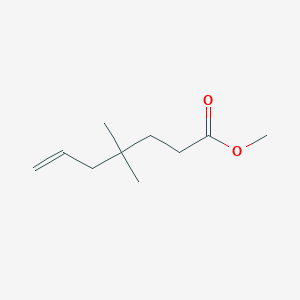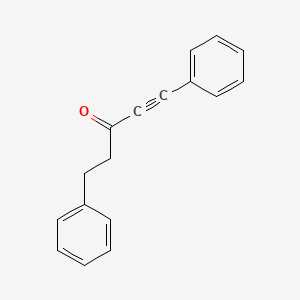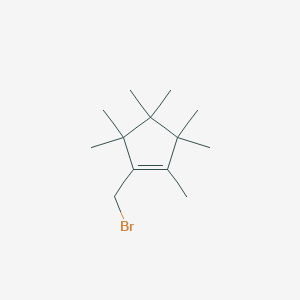
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a highly substituted cyclopentene ring. This compound is notable for its unique structure, which includes seven methyl groups attached to the cyclopentene ring, making it highly branched and sterically hindered.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2,3,3,4,4,5,5-heptamethylcyclopent-1-ene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, through SN2 or SN1 mechanisms depending on the reaction conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): Radical initiator for free radical reactions.
Potassium permanganate: Oxidizing agent for oxidation reactions.
Lithium aluminum hydride: Reducing agent for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Yields substituted cyclopentene derivatives.
Oxidation: Produces alcohols or carboxylic acids.
Reduction: Forms methyl-substituted cyclopentene.
科学的研究の応用
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
作用機序
The mechanism of action of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins, DNA, or other cellular components. This reactivity is exploited in various synthetic and biological applications.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane with similar reactivity but less steric hindrance.
Benzyl bromide: Another bromomethyl compound with a benzene ring, used in similar nucleophilic substitution reactions.
Uniqueness
1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is unique due to its highly branched structure, which imparts significant steric hindrance. This makes it less reactive in certain nucleophilic substitution reactions compared to less hindered analogs. Its unique structure also provides distinct physical and chemical properties, making it valuable in specialized applications .
特性
CAS番号 |
106131-55-9 |
|---|---|
分子式 |
C13H23Br |
分子量 |
259.23 g/mol |
IUPAC名 |
1-(bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopentene |
InChI |
InChI=1S/C13H23Br/c1-9-10(8-14)12(4,5)13(6,7)11(9,2)3/h8H2,1-7H3 |
InChIキー |
KZRCRWFJSHRSGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(C1(C)C)(C)C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
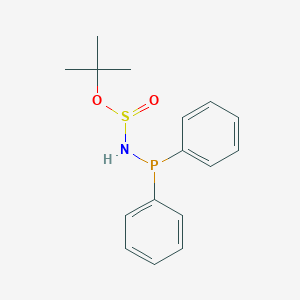
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
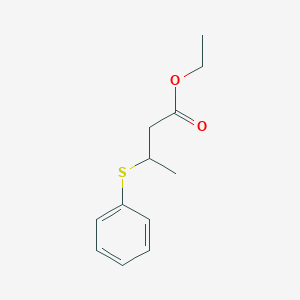
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
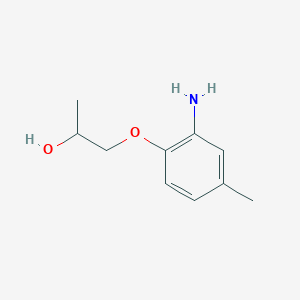

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
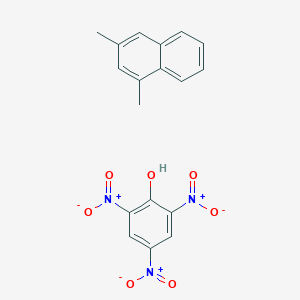
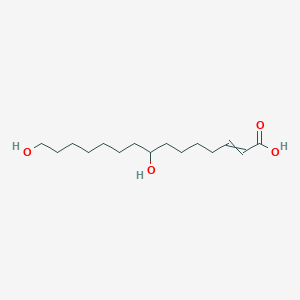
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
